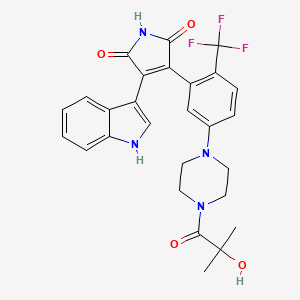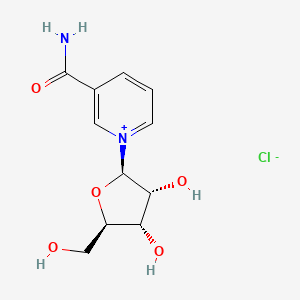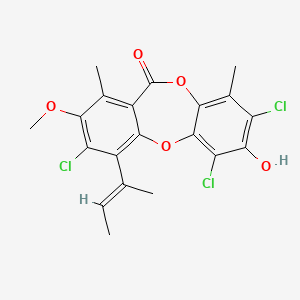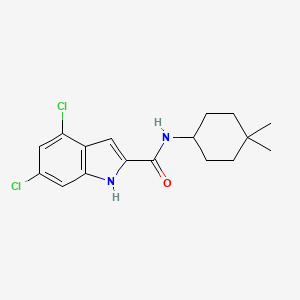![molecular formula C16H18BrNO4S B609652 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate CAS No. 216853-60-0](/img/structure/B609652.png)
3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the bicyclo[3.2.1]oct-2-ene structure . It has a bromine atom attached to a thiophene ring (3-Bromo-2-thienyl), and a methyl group attached to an azabicyclo[3.2.1]oct-2-ene structure. The term “fumarate” suggests it’s a salt or ester of fumaric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The bicyclo[3.2.1]oct-2-ene structure is a type of carbocyclic compound with two fused rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromine atom on the thiophene ring could potentially be replaced in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like bicyclo[3.2.1]oct-2-ene have a molecular weight of 108.1809 .Scientific Research Applications
Synthesis of 2-Azabicyclo Octenes :
- Gregory, Bullock, and Chen (1985) discuss the synthesis of 2-azabicyclo[3.2.1]oct-3-enes, a group to which our compound of interest belongs. These compounds exhibit low antimicrobial and hypotensive activity, suggesting potential applications in these areas (Gregory, Bullock, & Chen, 1985).
Cocaine Impurities :
- Cooper and Allen (1984) identified compounds similar to 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene in synthetic cocaine samples. This highlights the use of such compounds in forensic science, particularly in the analysis of drug samples (Cooper & Allen, 1984).
Synthesis of Monoamine Transporter Affinity Compounds :
- Krunic et al. (2005) synthesized 3-aryl-tropanes, another related group, and evaluated their affinities for monoamine transporters. This indicates a potential application in neurological or psychiatric medicine, particularly in the treatment of disorders related to monoamine neurotransmitters (Krunic et al., 2005).
Cephalosporin Derivatives :
- Blau et al. (2008) worked on synthesizing new cephalosporin derivatives using related structures. This suggests a potential application in the development of new antibiotics (Blau et al., 2008).
Catalysis in Organic Synthesis :
- Tamm et al. (2007) discuss the synthesis of tropidinyl titanium and zirconium complexes through a reaction involving a related compound. This indicates possible use in catalysis within organic synthesis (Tamm et al., 2007).
Applications in Organic Synthesis and Medicinal Chemistry :
- The synthesis of bridged azabicyclic compounds, as described by Ikeda et al. (1996) and Sato et al. (1995), implies that related structures could be useful intermediates in the synthesis of more complex organic molecules, potentially in medicinal chemistry (Ikeda et al., 1996); (Sato et al., 1995).
Development of Novel Semi-Alkaloids :
- Parhizkar et al. (2017) synthesized 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives, demonstrating a potential route to new classes of semi-alkaloids with antimicrobial activity (Parhizkar et al., 2017).
Synthesis of Pyrroles :
- Cramer et al. (2004) achieved the regioselective retro-Mannich reaction of N-protected tropenone to pyrroles, indicating the usefulness of related structures in synthesizing complex organic molecules like pyrroles (Cramer et al., 2004).
Mechanism of Action
Target of Action
NS3861 (fumarate), also known as NS 3861 or 3-(3-Bromo-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene fumarate, is an agonist of nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to heteromeric α3β4 nAChR . The binding Ki values are 0.62, 25, 7.8, 55 nM for α3β4, α3β2, α4β4, α4β2, respectively .
Mode of Action
It displays higher efficacy at the α3β2 receptor compared with the α3β4 receptor, with EC50s of 1.7 and 0.15 μM for α3β2 and α3β4 receptor, respectively . NS3861 shows high affinity and partial agonist properties in α3β4-expressed nAChRs .
Biochemical Analysis
Biochemical Properties
NS3861 (fumarate) plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors (nAChRs). It binds with high affinity to α3β4 nAChR, with a binding Ki value of 0.62 nM . Additionally, it interacts with other nAChR subtypes such as α3β2, α4β4, and α4β2, although with varying affinities (Ki values of 25, 7.8, and 55 nM, respectively) . These interactions are crucial for modulating neurotransmission and influencing various cellular responses.
Cellular Effects
NS3861 (fumarate) has notable effects on different types of cells and cellular processes. It selectively activates α3-containing nAChRs, leading to changes in cell signaling pathways and gene expression . In HEK293 cell lines, NS3861 (fumarate) displays higher efficacy at the α3β2 receptor compared to the α3β4 receptor, with EC50 values of 1.7 and 0.15 μM, respectively . This selective activation influences cellular metabolism and can impact processes such as neurotransmitter release and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of NS3861 (fumarate) involves its binding interactions with nicotinic acetylcholine receptors. As an agonist, it induces inward currents in patch-clamp assays using X. laevis oocytes expressing recombinant human α3β2- or α3β4-containing nAChR receptors . This binding leads to the activation of these receptors, resulting in downstream signaling events that modulate cellular functions. NS3861 (fumarate) also exhibits partial agonist properties at α3β4 nAChR, contributing to its unique pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NS3861 (fumarate) can change over time. The compound is stable under specific storage conditions, such as at -80°C for up to 6 months and at -20°C for up to 1 month . Long-term studies have shown that NS3861 (fumarate) can influence cellular function over extended periods, with potential implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of NS3861 (fumarate) vary with different dosages in animal models. In vivo studies have demonstrated that NS3861 (fumarate) enhances fecal pellet expulsion in a dose-dependent manner in mice that received long-term morphine treatment . High doses of NS3861 (fumarate) may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
NS3861 (fumarate) is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with nAChRs play a role in modulating metabolic flux and metabolite levels, impacting cellular energy balance and neurotransmitter synthesis . These metabolic effects are crucial for understanding the compound’s overall impact on cellular physiology.
Transport and Distribution
Within cells and tissues, NS3861 (fumarate) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its pharmacokinetics and pharmacodynamics . Understanding the transport mechanisms of NS3861 (fumarate) is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
NS3861 (fumarate) exhibits specific subcellular localization patterns that impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how NS3861 (fumarate) exerts its effects at the cellular level.
Properties
IUPAC Name |
3-(3-bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNS.C4H4O4/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12;5-3(6)1-2-4(7)8/h4-6,9-10H,2-3,7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBSQPLWTVQFGJ-WLHGVMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1C=C(C2)C3=C(C=CS3)Br.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)


